molecular formula C8H6N4O2S2 B11726353 2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione

2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione

Cat. No.: B11726353
M. Wt: 254.3 g/mol
InChI Key: DZZNBTNSWMARHL-UHFFFAOYSA-N
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Description

2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione typically involves a multi-step process. One common method includes the three-component condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction yields alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which are then further processed to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell walls or inhibit essential enzymes. The compound’s anti-inflammatory effects may be due to its interaction with inflammatory mediators or pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H6N4O2S2

Molecular Weight

254.3 g/mol

IUPAC Name

6-hydroxy-2-sulfanylidene-5-(1,3-thiazol-2-yliminomethyl)-1H-pyrimidin-4-one

InChI

InChI=1S/C8H6N4O2S2/c13-5-4(6(14)12-7(15)11-5)3-10-8-9-1-2-16-8/h1-3H,(H3,11,12,13,14,15)

InChI Key

DZZNBTNSWMARHL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)N=CC2=C(NC(=S)NC2=O)O

Origin of Product

United States

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